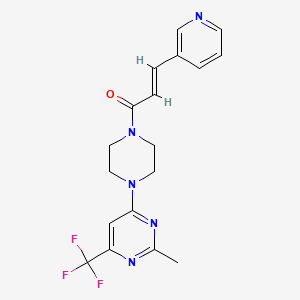

(E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N5O/c1-13-23-15(18(19,20)21)11-16(24-13)25-7-9-26(10-8-25)17(27)5-4-14-3-2-6-22-12-14/h2-6,11-12H,7-10H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVJECBAIWXADO-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CN=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CN=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple functional groups that may influence its biological activity. Its molecular formula is and it has a molecular weight of approximately 382.4 g/mol. The presence of both pyrimidine and piperazine moieties suggests potential interactions with various biological targets.

The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation and survival. The trifluoromethyl group enhances lipophilicity, which may facilitate cellular uptake and interaction with target proteins.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A notable compound in this context is PD-0332991, a selective CDK4/6 inhibitor, which has demonstrated efficacy in various cancer models .

Structure-Activity Relationships (SAR)

A systematic evaluation of related compounds highlights the importance of specific substitutions on the pyrimidine ring. For example, modifications at the C4 position have been shown to significantly impact potency against Bcr-Abl transformed cells, with certain aromatic linkages enhancing activity . The following table summarizes key SAR findings for related pyrimidine derivatives:

| Compound | Substitution | EC50 (μM) | Activity |

|---|---|---|---|

| 4a | Morpholinoethyl | 1.0 | Bcr-Abl inhibitor |

| 5a | Aromatic linkage | 0.5 | Enhanced activity |

| 4b | Alkylamine | 10 | Reduced activity |

Case Studies

- Inhibition of Bcr-Abl Kinase : A study demonstrated that compounds structurally related to our target compound effectively inhibited Bcr-Abl kinase activity, which is pivotal in chronic myeloid leukemia treatment. The most potent derivatives exhibited EC50 values in the low micromolar range, indicating strong potential for therapeutic use .

- Cytotoxicity in Tumor Models : In vitro testing on various cancer cell lines showed that similar pyrimidine derivatives induced apoptosis through caspase activation and upregulation of p53 expression, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the properties of the target compound, comparisons are drawn with structurally analogous piperazine derivatives documented in recent literature and patents. Key analogs include:

Analog 1: (E)-3-(2-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one (CAS 2035003-74-6)

- Structural Differences : Substitution of the pyridin-3-yl group with a 2-chlorophenyl moiety.

- Molecular weight (396.8 g/mol) and lipophilicity (ClogP ~3.2, estimated) are higher than the target compound (MW 379.3 g/mol, ClogP ~2.8) .

Analog 2: (E)-1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one (CAS 899757-25-6)

- Structural Differences : Replacement of the pyrimidine ring with pyridazine and introduction of a 4-methylpiperidinyl group.

- Impact : Pyridazine’s reduced aromaticity may decrease π-stacking interactions, while the methylpiperidine group enhances solubility in polar solvents (e.g., aqueous PEG systems) .

Analog 3: 1-Ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one (CAS 939240-69-4)

- Structural Differences : A bulkier piperazine-phenyl hybrid scaffold with a hydroxylated pyridone core.

- Impact : The hydroxyl group and pyridone system introduce hydrogen-bonding capacity, favoring interactions with polar targets (e.g., kinases). Molecular weight (435.5 g/mol) and polar surface area (~95 Ų) are significantly higher than the target compound (~75 Ų) .

Comparative Data Table

Discussion of Key Findings

Electrophilic Reactivity: The enone group in the target compound and Analog 1 enables Michael addition reactions, a feature absent in Analog 2. This reactivity is exploited in covalent inhibitor design, particularly against cysteine-containing enzymes .

Trifluoromethyl Effects : The CF₃ group in the target compound and Analog 1 enhances metabolic stability compared to Analog 2’s methylpiperidine group, which is susceptible to oxidative demethylation .

Aromatic Interactions : The pyridin-3-yl group in the target compound supports π-π stacking with histidine or tyrosine residues, whereas Analog 3’s fluorophenyl group prioritizes hydrophobic interactions .

Q & A

Q. What are the recommended methodologies for optimizing the synthesis yield of this compound?

- Methodological Answer : Synthesis optimization should focus on reaction conditions such as temperature, solvent, and catalyst selection. For example, demonstrates that using aqueous HCl at 0–50°C for 2.33 hours achieved a 52.7% yield in a structurally similar piperazine-pyrimidine derivative . Systematic variation of reaction parameters (e.g., stepwise heating to 50°C for solubility) and purification techniques (e.g., recrystallization) can improve yield.

Q. How can researchers confirm the structural integrity and crystallinity of this compound?

- Methodological Answer : X-Ray Powder Diffraction (XRPD) is critical for verifying crystallinity and phase purity. As shown in , XRPD peaks (e.g., 2θ angles and intensities in Table 2) should match simulated patterns from single-crystal data or computational models. Complementary techniques like NMR (¹H/¹³C) and FT-IR are essential for functional group validation .

Q. What strategies address solubility challenges in biological assays?

- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO-water mixtures) or formulation aids like cyclodextrins. highlights impurity profiling via HPLC-MS, which can also identify solubility-related degradation products. Pre-formulation studies should assess pH-dependent stability (e.g., 0.1 M HCl/NaOH buffers) .

Q. How should researchers identify and quantify synthetic impurities?

- Methodological Answer : Use HPLC coupled with high-resolution mass spectrometry (HRMS) to detect impurities. and provide frameworks for impurity identification (e.g., isomers, byproducts) using certified reference standards. For quantification, calibrate against spiked samples with known impurity concentrations .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (e.g., kinase inhibition for pyrimidine derivatives). suggests testing antimicrobial activity via broth microdilution (MIC values) or anticancer potential via MTT assays. Include positive controls (e.g., doxorubicin) and validate with dose-response curves .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) or derivatization with chiral auxiliaries can resolve enantiomers. demonstrates the importance of stereochemical control in piperazine derivatives, where (R)- and (S)-configurations significantly impact bioactivity. Confirm purity via polarimetry or chiral HPLC .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) and docking studies (AutoDock Vina) can predict target binding. emphasizes correlating substituent effects (e.g., trifluoromethyl groups) with bioactivity using QSAR models .

Q. How do researchers resolve contradictions in crystallinity vs. amorphous form bioactivity data?

Q. What protocols assess the compound’s stability under accelerated conditions?

- Methodological Answer : Perform ICH-compliant stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. ’s impurity guidelines recommend monitoring degradation products (e.g., hydrolysis of the enone moiety). Use Arrhenius plots to extrapolate shelf-life .

Q. How can researchers design SAR studies for piperazine-pyrimidine hybrids?

- Methodological Answer :

Systematically vary substituents on the pyrimidine (e.g., methyl, trifluoromethyl) and piperazine (e.g., aryl vs. alkyl groups) rings. and suggest evaluating electronic effects (Hammett constants) and steric hindrance via molecular dynamics simulations. Validate with kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.